19-O-Carboxymethoxytestosterone
Description
19-O-Carboxymethoxytestosterone (IUPAC name: 2-[[(8R,9S,10S,13S,14S,17S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-10-yl]methoxy]acetic acid) is a synthetic steroid derivative characterized by a carboxymethoxy (-OCH₂COOH) group at the C19 position of the testosterone backbone. Its molecular formula is C₂₁H₃₀O₅, with a molecular weight of 362.46 g/mol .
Structurally, the carboxymethoxy group replaces the 19-methyl group in traditional testosterone derivatives, altering steric and electronic interactions with steroid receptors. The compound’s synthetic pathway likely involves esterification or etherification of 19-hydroxytestosterone, as inferred from its structural relationship to 19-hydroxytestosterone-19-CME described in .
Properties
CAS No. |
67992-78-3 |
|---|---|
Molecular Formula |
C21H30O5 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-[[(8R,9S,10S,13S,14S,17S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-10-yl]methoxy]acetic acid |
InChI |
InChI=1S/C21H30O5/c1-20-8-7-17-15(16(20)4-5-18(20)23)3-2-13-10-14(22)6-9-21(13,17)12-26-11-19(24)25/h10,15-18,23H,2-9,11-12H2,1H3,(H,24,25)/t15-,16-,17-,18-,20-,21+/m0/s1 |
InChI Key |
RVZZNRRLHHTDMN-JPRZGNOKSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34COCC(=O)O |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@]34COCC(=O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34COCC(=O)O |
Other CAS No. |
67992-78-3 |
Synonyms |
19-O-carboxymethoxytestosterone T-19-CME testosterone-19-CME testosterone-19-O-carboxymethyl ethe |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Molecular Properties of 19-O-Carboxymethoxytestosterone and Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group at C19 | Key Structural Features |
|---|---|---|---|---|
| 19-O-Carboxymethoxytestosterone | C₂₁H₃₀O₅ | 362.46 | Carboxymethoxy (-OCH₂COOH) | Polar side chain, enhanced water solubility |
| Testosterone | C₁₉H₂₈O₂ | 288.4 | Methyl (-CH₃) | Unmodified androgen backbone |
| 19-Hydroxytestosterone | C₁₉H₂₈O₃ | 304.42 | Hydroxyl (-OH) | Intermediate in estrogen biosynthesis |
| Testosterone Caproate | C₂₅H₃₈O₃ | 386.6 | Hexanoate ester (-OCOC₅H₁₁) | Lipophilic, prolonged half-life |
| 19-Norandrosterone | C₁₈H₂₈O₂ | 276.4 | None (19-nor structure) | Lacks C19 methyl group, metabolite of nandrolone |
Key Observations :
- Polarity: The carboxymethoxy group in 19-O-Carboxymethoxytestosterone increases polarity compared to testosterone (logP ~6.57 for 19-hydroxytestosterone vs.
- Metabolic Stability : Unlike testosterone esters (e.g., testosterone caproate), which are designed for slow hydrolysis, the carboxymethoxy group may resist enzymatic degradation, as seen in similar carboxylated steroids .
Key Findings :
- Androgenic Activity: The carboxymethoxy group likely reduces binding to the androgen receptor compared to testosterone, analogous to 19-nor compounds like 19-norandrosterone, which exhibit diminished androgenic effects .
- Aromatase Interaction : Unlike 19-hydroxytestosterone, which is directly aromatized to estrogens , the carboxymethoxy modification may block aromatase activity, altering estrogen synthesis pathways.
- Analytical Utility : 19-O-Carboxymethoxytestosterone is used as a reference standard in mass spectrometry and chromatography, similar to other modified steroids like desoxymethyltestosterone .
Research Implications
- Synthetic Pathways : The synthesis of 19-O-Carboxymethoxytestosterone involves etherification at C19, a strategy also employed in creating prodrugs of corticosteroids .
- Pharmacokinetics : Its polarity may favor renal excretion over hepatic metabolism, contrasting with lipophilic derivatives like testosterone caproate, which exhibit prolonged activity .
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